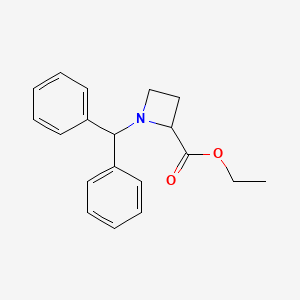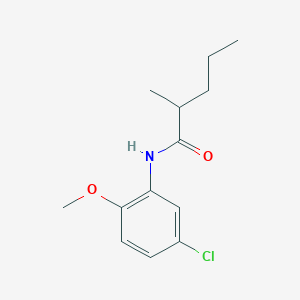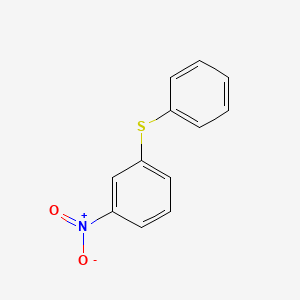
1-硝基-3-(苯硫基)苯
描述
1-Nitro-3-(phenylsulfanyl)benzene is a chemical compound with the molecular formula C12H9NO2S and a molecular weight of 231.27 . It is used in laboratory settings and for the synthesis of other substances.
Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(phenylsulfanyl)benzene consists of a benzene ring with a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to it . The InChI code for this compound is 1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitro-3-(phenylsulfanyl)benzene include a melting point of 88-90°C . The compound is a powder at room temperature .作用机制
Mode of Action
It’s known that nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This could potentially be a part of the interaction mechanism of 1-Nitro-3-(phenylsulfanyl)benzene with its targets.
Biochemical Pathways
Phenolic hydrocarbons, a group to which this compound belongs, are known to be biodegraded by bacteria . This biodegradation process involves various metabolic pathways, which could potentially be affected by the presence of 1-Nitro-3-(phenylsulfanyl)benzene .
Result of Action
It has been suggested that the compound exhibits potent anticancer activity
实验室实验的优点和局限性
1-Nitro-3-(phenylsulfanyl)benzene has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the Sandmeyer reaction. It is also a versatile reagent and can be used for the synthesis of various organic compounds. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
未来方向
There are several future directions for the research on 1-Nitro-3-(phenylsulfanyl)benzene. One potential application is in the development of new drugs and therapies. This compound has been shown to have potent antioxidant properties, which could be useful in the treatment of various diseases. Another potential application is in the development of new materials. The unique chemical properties of this compound could be used to synthesize new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, 1-Nitro-3-(phenylsulfanyl)benzene is a unique chemical compound that has gained considerable attention in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds and has potential applications in various fields of research. Further research is needed to fully understand its mechanism of action and potential applications.
科学研究应用
有机合成
1-硝基-3-(苯硫基)苯: 是有机合成中的一种重要中间体。 其苯硫基基团作为各种转化的导向基团,包括Suzuki偶联反应 。该化合物可用于合成更复杂的分子,特别是在药物和农用化学品的开发中。
材料科学
在材料科学中,该化合物的硝基可以还原为胺,然后用于制备具有特定性质的聚合物或小分子。 例如,它可以用于合成用于电子器件的导电聚合物 。
药物化学
硝基和苯硫基基团的存在使1-硝基-3-(苯硫基)苯成为合成药物前体的候选者。 它可能参与具有潜在抗菌或抗癌性质的化合物的制备 。
催化
该化合物可能在催化中用作配体前体。 通过改变其结构,化学家可以创造出催化剂,以更环保的方式促进氧化或还原等反应 。
环境研究
在环境化学中,1-硝基-3-(苯硫基)苯可用于研究硝基芳香族化合物的降解,而硝基芳香族化合物是重要的环境污染物。 了解其降解途径有助于开发更好的污染修复策略 。
分析化学
由于其独特的谱学性质,该化合物可用作核磁共振和质谱研究中的标准品,以鉴定或定量混合物中的其他物质 。
光物理学
1-硝基-3-(苯硫基)苯中的硝基可以吸收光,使其在光物理学研究中用于了解光诱导电子转移过程,这在太阳能转换中是至关重要的 。
生物化学
最后,该化合物可用于生物化学中合成酶抑制剂。 它的结构允许创建可以与酶结合并调节其活性的分子,这在药物开发中至关重要 。
安全和危害
1-Nitro-3-(phenylsulfanyl)benzene is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
1-nitro-3-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHVBIVNJWKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958970 | |
| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37984-02-4 | |
| Record name | Sulfide, m-nitrophenyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

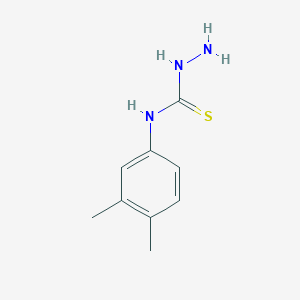
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)




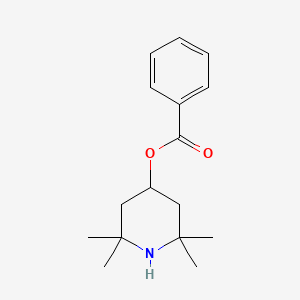
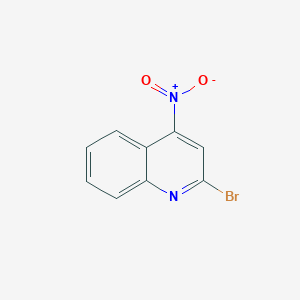
![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)


